molecular formula C₁₀H₈D₃N₃O₂S B1163645 5-(S-Methyl) Albendazole-d3

5-(S-Methyl) Albendazole-d3

Cat. No.: B1163645
M. Wt: 240.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(S-Methyl) Albendazole-d3 (CAS: 80983-45-5) is a deuterated derivative of the benzimidazole anthelmintic drug Albendazole. It is structurally characterized by a deuterated S-methyl group (-SCD₃) at the 5-position of the benzimidazole ring (Figure 1). Its molecular formula is C₁₀H₈D₃N₃O₂S, with a molecular weight of 240.30 g/mol . This compound is primarily used as a stable isotopically labeled reference material in pharmacokinetic and metabolic studies, enabling precise quantification of Albendazole and its metabolites in biological matrices via LC-MS/MS .

Properties

Molecular Formula

C₁₀H₈D₃N₃O₂S

Molecular Weight

240.3

Synonyms

[5-(Methylthio)-1H-benzimidazol-2-yl]carbamic Acid (Methyl-d3) Ester;  _x000B_(Methyl-d3) [5-(Methylthio)-1H-benzimidazol-2-yl]carbamate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-(S-Methyl) Albendazole-d3:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Position Primary Application
This compound 80983-45-5 C₁₀H₈D₃N₃O₂S 240.30 S-methyl group (-SCD₃) Metabolic tracking, analytical standard
Albendazole-D3 (methoxy-d3) 1353867-92-1 C₁₂H₁₅N₃O₂S 265.33 Methoxy group (-OCD₃) Quantification of parent drug in assays
Albendazole Sulfone-d5 - C₁₂H₁₀D₅N₃O₄S 302.36 Sulfone group (-SO₂D₅) Oxidation metabolite studies
Albendazole Sulfoxide-d7 - C₁₂H₈D₇N₃O₃S 288.37 Sulfoxide group (-SOD₇) Primary metabolite analysis
Oxfendazole-d3 - C₁₅H₁₃D₃N₃O₃S 318.40 Methoxy-d3 group Veterinary drug residue monitoring
Fenbendazole Sulfone-d3 - C₁₅H₁₁D₃N₃O₄S 334.38 Sulfone and methoxy-d3 Metabolic stability assays

Data Sources :

Key Observations:

Deuterium Substitution Sites :

  • This compound is deuterated at the S-methyl group , distinguishing it from Albendazole-D3 (deuterated at the methoxy group) and sulfone/sulfoxide derivatives (deuterated at oxidized sulfur positions) .
  • The position of deuteration dictates specificity in metabolic studies. For example, Albendazole Sulfoxide-d7 tracks hepatic oxidation , while this compound monitors methylation pathways .

Molecular Weight Differences :

  • The molecular weight of this compound (240.30) is lower than Albendazole-D3 (265.33) due to the absence of the propylthio side chain in the parent compound .

Applications: this compound is critical for studying methylation-dependent metabolic pathways, whereas sulfone/sulfoxide derivatives are used to analyze oxidative metabolism . Non-deuterated analogues like Albendazole (CAS: 54965-21-8) exhibit broad-spectrum anthelmintic activity but require deuterated versions for accurate pharmacokinetic modeling .

Pharmacokinetic and Toxicological Insights

  • Toxicity Profile: Albendazole and its derivatives exhibit reproductive toxicity (H361, H373), necessitating stringent handling protocols for both non-deuterated and deuterated forms .

Analytical Performance

  • Stability : Deuterated compounds like this compound show enhanced stability in biological matrices, reducing signal interference in mass spectrometry .
  • Sensitivity: Albendazole-D3 (methoxy-d3) demonstrates superior sensitivity in detecting nanomolar concentrations of the parent drug compared to non-deuterated standards .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-(S-Methyl) Albendazole-d3, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at the methyl group via catalytic deuteration or substitution reactions. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours is a common approach for benzimidazole derivatives (similar to Albendazole analogs) . Key parameters include solvent choice (DMF for solubility), temperature (120°C to prevent side reactions), and inert atmosphere (nitrogen) to avoid oxidation. Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is enhanced through recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC/GC : Used for purity assessment; Albendazole derivatives show optimal separation on C18 columns with mobile phases like methanol:water (70:30) .
  • NMR : ¹H/¹³C-NMR confirms deuterium incorporation (absence of methyl proton signals) and structural integrity. For example, ¹H-NMR of Albendazole sulfoxide-d5 shows deuterium-induced isotopic shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., +3 Da shift for -d3) .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

  • Methodological Answer : Follow ICH guidelines with forced degradation studies:

  • Thermal Stability : Incubate at 40–60°C for 1–4 weeks.
  • Photostability : Expose to UV/visible light (ICH Q1B).
  • Hydrolytic Stability : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers.
    Degradation products are analyzed via LC-MS/MS, referencing deuterated analogs (e.g., Albendazole-d3 sulfoxide) as internal standards . Storage recommendations include airtight containers at room temperature, avoiding strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Contradictions often arise from metabolic differences or bioavailability. Strategies include:

  • Pharmacokinetic Profiling : Compare plasma/tissue concentrations using LC-MS/MS with deuterated internal standards (e.g., Albendazole-d3 sulfoxide-d5) .
  • Metabolite Identification : Track sulfoxide/sulfone metabolites via isotopic labeling.
  • Formulation Adjustments : Improve solubility using co-solvents (e.g., PEG 400) or nanoemulsions.
    For example, Albendazole derivatives showed dose-dependent lethality discrepancies in vitro vs. in vivo due to rapid hepatic metabolism .

Q. What experimental designs are optimal for evaluating the metabolic pathways of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Conditions : Use human/rat liver microsomes with NADPH (1 mM), MgCl₂ (3 mM), and Albendazole-d3 (10 µM) at 37°C for 30–60 min .
  • Metabolite Detection : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Reference deuterated standards (e.g., Albendazole sulfoxide-d5) for quantification.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved.

Q. How can researchers address batch-to-batch variability in deuterium labeling efficiency during synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement in-process checks via FT-IR (C-D stretching at ~2100 cm⁻¹) and ²H-NMR.
  • Reaction Optimization : Use excess deuterium sources (e.g., D₂O or deuterated methanol) and catalysts (e.g., Pd/C under D₂ gas).
  • Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to assess factors like temperature, pressure, and catalyst loading .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of Albendazole-d3 pharmacokinetic studies?

  • Methodological Answer :

  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power with α = 0.05.
  • Bland-Altman Plots : Compare inter-batch variability in AUC/Cₘₐₓ measurements.
  • Multivariate Regression : Corrogate bioavailability with factors like particle size or logP values.
    For example, Albendazole-d3 sulfoxide showed <5% CV in inter-day precision when using isotope-dilution LC-MS .

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. MS) during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Confirm molecular ions via HRMS and fragment patterns via MS/MS.
  • 2D-NMR : Use HSQC/HMBC to resolve ambiguous coupling or deuterium-induced shifts.
  • Reference Standards : Compare with certified materials (e.g., Albendazole sulfoxide EP standard) .

Tables for Key Parameters

Parameter Optimal Condition Evidence Source
Synthesis Temperature120°C in DMF under N₂
HPLC Mobile PhaseMethanol:Water (70:30)
Deuteration Efficiency>98% via ²H-NMR
LC-MS/MS LOD for Albendazole0.1 ng/mL (using ABZ-d3 internal standard)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.